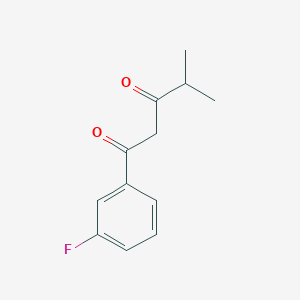
1-(3-Fluorophenyl)-4-methylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-4-methylpentane-1,3-dione is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a diketone structure
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-4-methylpentane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 4-methylpentane-2,4-dione.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the aldol condensation reaction.
Industrial Production: In an industrial setting, the synthesis may involve the use of catalysts to increase yield and efficiency. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Fluorophenyl)-4-methylpentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4-methylpentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The diketone structure allows for interactions with nucleophiles and electrophiles, facilitating its reactivity in biological systems.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-4-methylpentane-1,3-dione can be compared with similar compounds such as:
1-(3-Chlorophenyl)-4-methylpentane-1,3-dione: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-(3-Bromophenyl)-4-methylpentane-1,3-dione:
1-(3-Methylphenyl)-4-methylpentane-1,3-dione: The presence of a methyl group instead of a halogen alters its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C12H13FO2/c1-8(2)11(14)7-12(15)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
NFUGBGMMRBXNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















